2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. These heterocycles are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of targets and can potentially affect multiple biochemical pathways
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they can have various molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some studies have suggested that similar compounds have shown antitumor activity against different cell lines
Molecular Mechanism
It is likely that the compound interacts with various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1H-benzo[d]imidazole with a suitable aldehyde to form an intermediate, which is then cyclized with hydrazine hydrate and a carboxylic acid derivative to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the creation of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-benzo[d]imidazole
- 5-phenyl-1,3,4-oxadiazole
- 2-methyl-1H-benzo[d]imidazole
Uniqueness
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar heterocycles .
Properties
IUPAC Name |
2-[(2-methylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-18-14-9-5-6-10-15(14)21(12)11-16-19-20-17(22-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSQRWTESQSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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